molecular formula C7H5IO5S B13093821 4-Iodo-3-sulfobenzoic acid

4-Iodo-3-sulfobenzoic acid

Cat. No.: B13093821
M. Wt: 328.08 g/mol
InChI Key: KWJVKHVMEMSXPI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3-sulfobenzoic acid typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 3-sulfobenzoic acid. The reaction is carried out in the presence of an iodine source, such as iodine monochloride (ICl), and a suitable solvent like acetic acid. The reaction conditions usually involve heating the mixture to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-sulfobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Iodo-3-sulfobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Potential use in the development of biologically active molecules due to its ability to undergo various chemical modifications.

    Medicine: Research into its derivatives for potential pharmaceutical applications.

    Industry: Utilized in the production of advanced materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 4-Iodo-3-sulfobenzoic acid in chemical reactions involves its functional groups:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-3-sulfobenzoic acid is unique due to the presence of both iodine and sulfonic acid groups, which confer distinct reactivity and solubility properties. This makes it a versatile compound for various synthetic applications .

Properties

Molecular Formula

C7H5IO5S

Molecular Weight

328.08 g/mol

IUPAC Name

4-iodo-3-sulfobenzoic acid

InChI

InChI=1S/C7H5IO5S/c8-5-2-1-4(7(9)10)3-6(5)14(11,12)13/h1-3H,(H,9,10)(H,11,12,13)

InChI Key

KWJVKHVMEMSXPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)O)I

Origin of Product

United States

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